rac 7-Hydroxy Propranolol-d5
Description
Development Background of Propranolol and Hydroxylated Metabolites
The foundation of rac 7-Hydroxy Propranolol-d5 traces back to the revolutionary work of Scottish scientist Sir James Black, who developed propranolol in the 1960s as the first beta-adrenergic receptor antagonist for treating angina pectoris. This breakthrough occurred more than fifty years ago and fundamentally transformed cardiovascular medicine by providing physicians with a powerful tool for managing numerous cardiovascular and non-cardiovascular conditions. Black's work, which earned him the Nobel Prize in Medicine in 1988, was based on Ahlquist's theory of dual adrenergic receptors and aimed to reduce myocardial oxygen demand in patients with arterial disease.
The identification and characterization of propranolol's hydroxylated metabolites emerged as a natural progression of this pharmaceutical success. Research revealed that propranolol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, particularly CYP2D6, forming three major hydroxylated products. Among these metabolites, 4-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol gained particular attention due to their retention of beta-blocking activity through their unaltered side chains. The ring-hydroxylated products demonstrated equipotent activity compared to the parent compound, making their study crucial for understanding the complete pharmacological profile of propranolol therapy.
Studies utilizing directed evolution of cytochrome P450 variants have demonstrated that these hydroxylated metabolites can be produced through biocatalytic routes, with specific variants generating product profiles that closely match human metabolism. Research has shown that variant 9C1 of P450 BM3 produces a similar metabolite profile to human cytochromes, converting approximately 20% of propranolol to hydroxylated products, with 4-hydroxypropranolol, 5-hydroxypropranolol, 7-hydroxypropranolol, and 1-naphthol accounting for 75-80% of the converted propranolol.
Emergence of Deuterated Analogs in Analytical Chemistry
The concept of deuterated drugs and analytical standards emerged from the principle of bioisosterism, where deuterium substitution produces compounds with similar biological effects but superior analytical properties. The first patent for deuterated molecules in the United States was granted in the 1970s, marking the beginning of a new era in pharmaceutical analysis. Deuterium, discovered by Harold Urey in 1931, contains one proton, one electron, and a neutron, effectively doubling the mass without significantly changing chemical properties.
The kinetic isotope effect associated with deuterium substitution became a cornerstone of analytical chemistry, particularly in mass spectrometry applications. Stable isotope-labeled internal standards revolutionized quantitative analysis by enabling accurate measurements while compensating for matrix effects and extraction variability. The development of these standards addressed fundamental challenges in bioanalytical chemistry, where traditional methods struggled with precision and accuracy in complex biological matrices.
The evolution of stable isotope labeling techniques has enabled researchers to distinguish between labeled and unlabeled compounds with unprecedented precision. Mass spectrometers can reliably separate isotopically labeled compounds based on mass differences, making stable isotopes invaluable for metabolic studies and quantitative analysis. The natural abundance of stable isotopes, while useful for label-free metabolomics, becomes negligible when multiple heavy atoms are incorporated, allowing for precise quantification of metabolic processes.
Significance of this compound in Metabolic Studies
This compound represents a sophisticated analytical tool that combines the pharmacological relevance of 7-hydroxypropranolol with the analytical advantages of deuterium labeling. This compound, with the molecular formula C₁₆H₁₆D₅NO₃ and molecular weight of 280.37 g/mol, incorporates five deuterium atoms strategically positioned to maintain chemical similarity while providing clear mass spectral differentiation.
The significance of this deuterated analog extends beyond simple analytical convenience to fundamental metabolic research applications. Studies have demonstrated the successful separation and identification of diastereomeric glucuronic metabolites derived from hydroxypropranolol compounds, including 7-hydroxypropranolol. The glucuronidation pathways of these metabolites involve multiple uridine 5'-diphospho-glucuronosyltransferases (UGTs), with UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT2A1 showing particular activity toward 7-hydroxypropranolol.
Research findings indicate that both aromatic and aliphatic hydroxy groups of hydroxypropranolol metabolites may undergo glucuronidation in vitro, though aromatic-linked glucuronidation appears to be the preferred pathway under physiological conditions. The stereoselective nature of propranolol metabolism, where (R)-propranolol serves as the preferred substrate for 7-hydroxylation, adds complexity to metabolic studies that deuterated standards help elucidate.
Table 1: Metabolic Characteristics of 7-Hydroxypropranolol
| Parameter | Value/Description |
|---|---|
| Primary Metabolizing Enzymes | CYP2D6, multiple UGTs |
| Stereoselectivity | (R)-propranolol preferred for 7-hydroxylation |
| Glucuronidation Activity | UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT2A1 |
| Preferred Conjugation Site | Aromatic hydroxy group |
| Beta-blocking Activity | Retained due to unaltered side chain |
Historical Evolution of Analytical Methods for Beta-Blocker Metabolites
The analytical methods for beta-blocker metabolites have undergone substantial evolution, driven by increasing demands for sensitivity, specificity, and throughput in pharmaceutical analysis. Early analytical approaches relied heavily on gas chromatography-mass spectrometry, which required extensive derivatization procedures due to the nonvolatile nature of most beta-blockers. These methods, while effective, proved cumbersome and time-consuming for routine analysis.
The transition to liquid chromatography coupled with mass spectrometric detection marked a revolutionary advancement in beta-blocker analysis. This evolution eliminated the need for derivatization while offering superior sensitivity and specificity. The development of high-speed reversed-phase liquid chromatography with electrospray ionization tandem mass spectrometry enabled the simultaneous analysis of multiple beta-blockers and their metabolites in biological samples.
A total of 13 unconjugated metabolites have been identified qualitatively by gas chromatography-mass spectrometry in the urine of various animal species, establishing the foundation for comprehensive metabolite profiling. The implementation of solid-phase extraction cartridges for sample cleanup, combined with high-pH mobile phases, has enhanced the efficiency and reliability of beta-blocker analysis.
Table 2: Evolution of Analytical Methods for Beta-Blocker Metabolites
| Era | Primary Method | Key Advantages | Limitations |
|---|---|---|---|
| 1970s-1980s | Gas Chromatography-Mass Spectrometry | Established methodology | Required derivatization |
| 1990s-2000s | Liquid Chromatography-Mass Spectrometry | No derivatization needed | Limited sensitivity |
| 2000s-Present | High-Speed Liquid Chromatography-Tandem Mass Spectrometry | High throughput, superior sensitivity | Complex method development |
The introduction of stable isotope-labeled internal standards, including deuterated analogs like this compound, has further enhanced analytical precision. These standards provide exceptional control over extraction variability, injection consistency, and ionization fluctuations, making them essential components of robust bioanalytical methods. The co-elution properties of deuterated standards with their unlabeled counterparts ensure accurate quantification while minimizing matrix effects.
Modern analytical approaches utilizing deuterated internal standards have demonstrated significant improvements in method robustness, reduced chromatography time, and enhanced throughput. The implementation of these advanced analytical strategies has enabled researchers to conduct comprehensive metabolic studies with unprecedented accuracy and reliability, establishing the foundation for current understanding of propranolol metabolism and its clinical implications.
Properties
CAS No. |
1184982-94-2 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
280.379 |
IUPAC Name |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChI Key |
ZAVISZICVBECEV-BEHIUOGBSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Synonyms |
8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Enzyme Engineering : Mutagenesis of UPOs to improve binding affinity for propranolol and direct hydroxylation to the 7th position.
-
Deuterated Substrate Preparation : Propranolol-d7 is synthesized via reductive amination using deuterated isopropylamine () and 1-naphthol.
-
Hydroxylation Reaction : The deuterated propranolol is incubated with UPOs in the presence of , yielding this compound with >90% regioselectivity.
Advantages :
-
Mild reaction conditions (pH 7–8, 25–30°C).
-
High enantiomeric purity due to enzymatic specificity.
Chemical Synthesis via Directed Functionalization
Chemical routes focus on introducing the hydroxyl group at the 7th position before deuteration. This method employs Friedel-Crafts alkylation and directed ortho-metalation (DoM) strategies.
Friedel-Crafts Alkylation
The naphthalene ring is functionalized using epichlorohydrin derivatives. Deuterium is introduced at the isopropyl group via deuterated reagents:
The intermediate is reacted with deuterated isopropylamine () to form propranolol-d5, followed by hydroxylation using -mediated electrophilic substitution.
Directed Ortho-Metalation
A directing group (e.g., carbamate) is installed on the naphthalene ring to guide lithiation at the 7th position:
Quenching with introduces the hydroxyl group, yielding the deuterated metabolite.
Challenges :
-
Requires stringent temperature control (-78°C).
-
Low yields (~40%) due to side reactions.
Post-Synthetic Isotopic Exchange
Deuterium can be introduced into pre-synthesized 7-hydroxy propranolol via acid- or base-catalyzed exchange. However, this method is less efficient for incorporating five deuterium atoms:
Limitations :
Analytical Characterization
Critical quality control steps include:
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight ( 280.37) and deuteration level.
-
: Loss of proton signals at δ 1.2–1.4 ppm (isopropyl group) confirms deuteration.
-
HPLC-PDA : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients.
Industrial-Scale Production Challenges
Custom synthesis services (e.g., SynZeal, LGC Standards) highlight hurdles in scaling biocatalytic methods:
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated metabolites, while reduction can produce deuterated analogs with varying degrees of deuterium incorporation .
Scientific Research Applications
Pharmacokinetics and Metabolic Studies
Rac 7-Hydroxy Propranolol-d5 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propranolol and its metabolites. The deuterated form allows for precise tracking in biological systems due to its distinct mass signature, facilitating the following:
- Metabolic Pathway Analysis : It aids in elucidating the metabolic pathways of Propranolol through studies on its glucuronidation by various human UDP-glucuronosyltransferases (UGTs) . Research indicates that this compound interacts with multiple UGTs, providing insights into how this metabolite is processed in the body .
- Quantitative Analysis : The compound is used in analytical methods for quantifying Propranolol and its metabolites in biological matrices, enhancing the accuracy of drug monitoring in clinical settings .
Biochemical Assays
In biochemical research, this compound serves as a critical tool for investigating the interactions between beta-blockers and various biological targets. Its applications include:
- Investigating Drug-Receptor Interactions : The compound functions similarly to Propranolol by blocking beta-adrenergic receptors, allowing researchers to study its effects on heart rate and blood pressure regulation .
- Examining Drug Metabolism : By using this compound, researchers can explore the metabolic fate of beta-blockers in different physiological conditions, which is crucial for understanding individual variability in drug response .
Clinical Research Applications
This compound is also valuable in clinical research, particularly concerning cardiovascular diseases. Its applications encompass:
- Therapeutic Monitoring : The compound's use in therapeutic drug monitoring helps ensure optimal dosing regimens for patients receiving Propranolol therapy .
- Safety and Efficacy Studies : Clinical studies utilize this compound to assess the safety profiles and efficacy of Propranolol in treating conditions like hypertension and anxiety disorders .
Comparative Studies with Other Hydroxypropranolols
This compound is often compared with other hydroxypropranolols to evaluate differences in pharmacological activity and metabolic behavior. Notable comparisons include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-Hydroxy Propranolol | Hydroxylated derivative | Equipotent beta-blocking activity compared to Propranolol |
| 5-Hydroxy Propranolol | Hydroxylated derivative | Significant beta-blocking activity; less studied |
| Rac 8-Hydroxy Propranolol-d5 | Hydroxylated derivative | Similar deuteration but at a different position |
This compound's specific hydroxylation position allows for unique insights into its metabolic pathways compared to other hydroxypropranolols .
Mechanism of Action
rac 7-Hydroxy Propranolol-d5 exerts its effects by interacting with beta-adrenergic receptors, similar to Propranolol. The compound binds to these receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .
Comparison with Similar Compounds
Structural and Isotopic Variants
Key structural analogs and isotopic variants include:
Key Observations :
- Isotopic Labeling: Deuterated variants (e.g., -d5, -d7) exhibit identical chemical behavior to non-deuterated forms but are distinguishable via mass spectrometry, making them critical for quantitative analysis .
- Positional Isomerism: Hydroxylation at the 5- vs. 7-position significantly impacts metabolic fate. For example, 4-hydroxypropranolol is primarily metabolized by CYP2D6, whereas 7-hydroxypropranolol involves multiple enzymes .
Pharmacological and Metabolic Differences
- Receptor Binding: rac 7-Hydroxy Propranolol retains 95% of propranolol’s β-adrenergic antagonism, while 5-hydroxypropranolol shows reduced affinity due to steric hindrance at the 5-position .
- Metabolic Pathways: 7-Hydroxy Propranolol: Formed via CYP1A2 and CYP3A4-mediated oxidation. It undergoes glucuronidation or sulfation for excretion . 5-Hydroxy Propranolol: Primarily metabolized by CYP2D6, leading to variability in clearance among patients with CYP2D6 polymorphisms . 7-Methoxy Propranolol: The methoxy group impedes Phase I metabolism, prolonging half-life compared to hydroxylated analogs .
Research Findings and Clinical Relevance
- Enzyme Specificity: CYP1A2 and CYP3A4 are dominant in 7-hydroxypropranolol formation, whereas CYP2D6 dominates in 4- and 5-hydroxypropranolol synthesis. This enzyme specificity explains interpatient variability in propranolol metabolism .
- Therapeutic Implications: The 7-hydroxy metabolite contributes to propranolol’s antiarrhythmic effects but may also induce oxidative stress in hepatic tissues at high concentrations .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying rac 7-Hydroxy Propranolol-d5 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Deuterium labeling (d5) reduces matrix interference by distinguishing the analyte from endogenous metabolites. Ensure calibration curves use deuterated internal standards to account for ionization efficiency variations. Validate methods per ICH guidelines, including precision (CV <15%), accuracy (85–115% recovery), and matrix effect assessments .
Q. Why is deuterium labeling critical in pharmacokinetic studies of 7-Hydroxy Propranolol metabolites?
- Methodological Answer : Deuterated analogs like this compound serve as internal standards to correct for extraction efficiency and ion suppression in LC-MS/MS. The isotopic signature minimizes co-elution interference, enabling precise quantification of parent and metabolite ratios in plasma or tissue homogenates. This is essential for studying enantiomeric metabolism and hepatic clearance mechanisms .
Q. How should researchers document synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer : Provide step-by-step reaction conditions (e.g., temperature, catalysts, deuterium sources) and purity verification data (NMR, HPLC). Specify solvent systems, reaction times, and purification techniques (e.g., column chromatography). Include batch-to-batch variability assessments and stability testing under storage conditions (e.g., -80°C, argon atmosphere) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ a 2^k factorial design to evaluate variables like temperature (X1), catalyst concentration (X2), and deuterium oxide ratio (X3). Use ANOVA to identify significant interactions (e.g., X1*X2 for yield optimization). Response surface methodology (RSM) can model nonlinear relationships, reducing the number of experimental runs while maximizing enantiomeric purity .
Q. What strategies address interspecies variability in this compound metabolism when translating in vitro findings to in vivo models?
- Methodological Answer : Use cross-species hepatocyte incubation studies to compare metabolic clearance rates. Apply allometric scaling adjusted for cytochrome P450 isoform differences (e.g., CYP2D6 in humans vs. CYP2D22 in rodents). Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict hepatic extraction ratios and adjust dosing regimens .
Q. How should researchers resolve contradictory data on this compound’s metabolic stability across studies?
- Methodological Answer : Conduct meta-analysis using Bayesian hierarchical models to account for inter-study variability (e.g., incubation conditions, enzyme sources). Validate findings via controlled replicate experiments with standardized protocols (e.g., identical CYP450 isoforms, NADPH concentrations). Use sensitivity analysis to identify confounding factors like protein binding or assay pH .
Q. What computational tools enhance the design of rac 7-Hydroxy Progrpranolol-d5 metabolism studies?
- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) predicts binding affinities to CYP450 isoforms. Quantum mechanical calculations (e.g., DFT) model deuterium kinetic isotope effects on metabolic pathways. Systems biology platforms (e.g., COPASI) simulate competitive inhibition between deuterated and non-deuterated metabolites .
Q. How can researchers validate the enantiomeric resolution of this compound in chiral separation assays?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with polar organic mobile phases. Validate resolution factors (Rs >1.5) and enantiomer elution order via spiked samples. Cross-validate with circular dichroism (CD) spectroscopy to confirm optical activity correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
